11-Nor-9-carboxy-delta-9-tetrahydrocannabinol
Overview
Description
Synthesis Analysis
The synthesis of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol involves several steps, starting from precursor compounds like apoverbenone and olivetol. Huffman et al. (1991) reported a regioselective synthesis in seven steps, achieving an overall yield of 14% (Huffman, Zhang, Wu, Joyner, & Pennington, 1991).
Molecular Structure Analysis
The molecular structure of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol is characterized by the absence of the pyran ring found in THC, replaced by a carboxylic acid group. This modification significantly alters its pharmacokinetic properties, making it more polar and less psychoactive than its parent compound THC.
Chemical Reactions and Properties
The carboxylic acid group in 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol facilitates its conjugation with glucuronides in the body, enhancing its solubility in water and facilitating its excretion. The compound can be derivatized for analytical purposes, as described by Paul et al. (1987), who utilized methyliodide in the presence of tetramethylammonium hydroxide for detection purposes (Paul, Mell, Mitchell, McKinley, & Irving, 1987).
Scientific Research Applications
Detection and Environmental Presence
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol (THC-COOH), a major metabolite of Δ9-tetrahydrocannabinol (THC), has been identified as an emerging contaminant in aquatic environments. Recent advancements in analytical techniques, such as gas or liquid chromatography coupled with mass spectrometry, have enabled the detection of THC-COOH at nanogram to picogram per liter concentrations in various water sources. Studies have reported the presence of THC-COOH in untreated and treated wastewater, surface water, and even in tap water, highlighting its widespread occurrence and the potential environmental impact of cannabis use and disposal (Park, Mackie, & Gagnon, 2017). This underlines the need for further research on its fate, toxicity, and removal methods in water treatment processes to mitigate its environmental footprint.
Pharmacokinetics and Dynamics
Understanding the pharmacokinetics of cannabinoids, including THC and its metabolites like THC-COOH, is crucial for various medical and legal applications. Research in this area focuses on how these compounds are absorbed, distributed, metabolized, and excreted by the body. For instance, THC shows a high variability in bioavailability when smoked versus ingested orally, and its metabolites can be detected in bodily fluids for extended periods. This information is essential for interpreting drug tests, understanding the long-term effects of cannabis use, and developing therapeutic applications of cannabinoids (McGilveray, 2005).
Neuroimmune Modulation and Disease Progression
THC-COOH plays a role in the complex interaction between cannabinoid compounds and the immune system, which is particularly relevant in the context of diseases like HIV/SIV. Studies in non-human primates have shown that chronic administration of THC, the precursor of THC-COOH, can ameliorate disease progression, reduce viral load and tissue inflammation, and decrease morbidity and mortality in SIV-infected macaques. These findings suggest that cannabinoids may modulate immune responses in a way that impacts disease progression, though the exact mechanisms remain to be fully elucidated. This line of research holds promise for therapeutic interventions in immune-compromised patients, highlighting the potential of cannabinoids beyond their psychoactive properties (Molina et al., 2011).
Safety And Hazards
- Non-Psychoactive : 11-COOH-THC does not induce psychoactive effects.
- Driving Implications : Some jurisdictions use its presence to assess driving impairment, but this approach has limitations.
- Cautions : While not directly harmful, its presence indicates prior cannabis use.
Future Directions
Research on 11-COOH-THC continues to explore its role in cannabis effects, pain management, and inflammation. Further studies may uncover additional therapeutic applications.
properties
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRGSHRZRJTLZ-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204907, DTXSID701344925 | |
Record name | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-11-Nor-delta9-tetrahydrocannabinol-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701344925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |
CAS RN |
56354-06-4, 104874-50-2 | |
Record name | 11-Nor-9-carboxy-Δ9-tetrahydrocannabinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56354-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056354064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-11-Nor-delta9-tetrahydrocannabinol-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701344925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56354-06-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-NOR-9-CARBOXY-.DELTA.9-TETRAHYDROCANNABINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TPC9E4A32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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